[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
CAS No.: 1258651-61-4
Cat. No.: VC3375451
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258651-61-4 |
|---|---|
| Molecular Formula | C6H14Cl2N4 |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | (4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-8-9-6(10)3-7;;/h4-5H,3,7H2,1-2H3;2*1H |
| Standard InChI Key | BTNVGQOODXFKDC-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NN=C1CN.Cl.Cl |
| Canonical SMILES | CC(C)N1C=NN=C1CN.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
The compound [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is characterized by specific molecular parameters that define its chemical identity. Table 1 provides a comprehensive overview of the key molecular information associated with this compound.
Table 1: Molecular Information of [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
| Parameter | Information |
|---|---|
| CAS No. | 1258651-61-4 |
| Molecular Formula | C6H14Cl2N4 |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | (4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-8-9-6(10)3-7;;/h4-5H,3,7H2,1-2H3;2*1H |
| Standard InChIKey | BTNVGQOODXFKDC-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NN=C1CN.Cl.Cl |
| Canonical SMILES | CC(C)N1C=NN=C1CN.Cl.Cl |
| PubChem Compound | 50988294 |
The molecular structure consists of a 1,2,4-triazole ring with an isopropyl group attached to the nitrogen at position 4 and a methanamine group at position 3. The compound exists as a dihydrochloride salt, which affects its solubility and stability characteristics.
Structural Characteristics
The 1,2,4-triazole ring in [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a five-membered heterocyclic system containing three nitrogen atoms. This ring system contributes to the compound's ability to participate in various molecular interactions, including hydrogen bonding, due to the presence of electronegative nitrogen atoms. The isopropyl group at the N4 position affects the electron distribution and lipophilicity of the molecule, while the methanamine group at the C3 position provides a site for additional chemical modifications and interactions.
The dihydrochloride salt form significantly influences the compound's physicochemical properties, including improved water solubility compared to the free base form. This salt formation occurs through protonation of the nitrogen atoms, resulting in a more polar and water-soluble compound that may demonstrate different pharmacokinetic profiles compared to the non-salt form.
Synthesis and Preparation
The synthesis of [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically follows a multi-step process that begins with the formation of the 1,2,4-triazole ring system. The general synthetic pathway involves several key reactions to introduce the specific substituents at the appropriate positions of the triazole ring.
The process generally begins with the preparation of the 1,2,4-triazole core structure, followed by selective functionalization to introduce the isopropyl group at the N4 position and the methanamine group at the C3 position. The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, which is often conducted to improve the compound's stability and solubility properties.
Typical synthesis routes may include:
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Formation of the triazole ring from appropriate precursors such as hydrazides and carbonitriles
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Introduction of the isopropyl group through selective N-alkylation
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Functionalization at the C3 position to incorporate the methanamine group
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Conversion to the dihydrochloride salt by treatment with hydrochloric acid
These synthetic procedures typically require controlled reaction conditions, including temperature management, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Related Compounds
[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride belongs to a broader family of 1,2,4-triazole derivatives that share structural similarities but differ in their substitution patterns. Understanding the relationship between these compounds provides valuable context for research and development efforts.
Related compounds include:
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Other 1,2,4-triazole derivatives with different substituents at the 3, 4, and 5 positions
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[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol, which has a hydroxyl group instead of an amine group
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1,2,4-triazole derivatives with different alkyl groups replacing the isopropyl substituent
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Compounds with additional functional groups attached to the methanamine moiety
These structural relatives may exhibit different physicochemical properties and biological activities, creating a diverse chemical space for exploration in medicinal chemistry and other applications. The variations in substitution patterns affect properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability, which in turn influence their potential applications in pharmaceutical research.
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